molecular formula C21H29NO B13443601 rac alpha-Methadol-d3

rac alpha-Methadol-d3

Cat. No.: B13443601
M. Wt: 314.5 g/mol
InChI Key: QIRAYNIFEOXSPW-FULVYNFCSA-N
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Description

rac alpha-Methadol-d3: is a synthetic opioid analgesic, which is an isomer of dimepheptanol (methadol). It is composed of two isomers, L-alpha-methadol and D-alpha-methadol. This compound is used in scientific research and has applications in various fields including chemistry, biology, and medicine .

Preparation Methods

The synthesis of rac alpha-Methadol-d3 involves several steps. One common method includes the reaction of 4,4-diphenyl-6-dimethylamino-3-heptanone with deuterium-labeled reagents to introduce the deuterium atoms. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct incorporation of deuterium . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

rac alpha-Methadol-d3 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

rac alpha-Methadol-d3 has a wide range of applications in scientific research:

Mechanism of Action

rac alpha-Methadol-d3 exerts its effects primarily through the activation of the mu-opioid receptor. This receptor is a G-protein-coupled receptor that, when activated, inhibits the release of neurotransmitters involved in pain transmission. The compound also acts as an agonist of kappa- and sigma-opioid receptors, contributing to its analgesic effects. Additionally, it inhibits the N-methyl-D-aspartate (NMDA) receptor, which plays a role in pain modulation .

Comparison with Similar Compounds

rac alpha-Methadol-d3 is similar to other opioid analgesics such as:

This compound is unique due to its deuterium labeling, which makes it useful in specific analytical and pharmacological studies.

Properties

Molecular Formula

C21H29NO

Molecular Weight

314.5 g/mol

IUPAC Name

(3R,6R)-1,1,1-trideuterio-6-(dimethylamino)-4,4-diphenylheptan-3-ol

InChI

InChI=1S/C21H29NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20-/m1/s1/i1D3

InChI Key

QIRAYNIFEOXSPW-FULVYNFCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C[C@H](C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O

Canonical SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O

Origin of Product

United States

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